molecular formula C9H16ClNO2 B1374467 Octahydroindolizine-2-carboxylic acid hydrochloride CAS No. 1354962-73-4

Octahydroindolizine-2-carboxylic acid hydrochloride

Cat. No. B1374467
M. Wt: 205.68 g/mol
InChI Key: NCJNSEDHOVDHDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Octahydroindolizine-2-carboxylic acid hydrochloride is a chemical compound with the molecular formula C9H16ClNO2 . It is a powder at room temperature .


Molecular Structure Analysis

The InChI code for Octahydroindolizine-2-carboxylic acid hydrochloride is 1S/C9H15NO2.ClH/c11-8(12)9-4-1-2-6-10(9)7-3-5-9;/h1-7H2,(H,11,12);1H . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

Octahydroindolizine-2-carboxylic acid hydrochloride is a powder at room temperature . The molecular weight of the compound is 205.68 g/mol .

Scientific Research Applications

Excretion and Metabolism Studies

Octahydroindolizine-2-carboxylic acid hydrochloride, as part of RWJ-22757, has been studied for its excretion and metabolism in CR Wistar rats. The study found that this compound is extensively metabolized, with less than 4% of the dose remaining unchanged in plasma and urine. This indicates significant biliary excretion or poor absorption. The study identified multiple metabolites and elucidated pathways for their formation, such as octahydroindolizine ring oxidation and phenyl hydroxylation (Wu, Caldwell, & Masucci, 2002).

Role in Polyhydroxyalkaloid Biosynthesis

Polyhydroxy derivatives of octahydroindolizine have been isolated from plants and microorganisms. These compounds have shown potential as inhibitors of glycosidase enzymes, suggesting applications in agricultural and medical research (Fellows, 1986).

Pipecolic Acid Biosynthesis

Octahydroindolizine derivatives are involved in the biosynthesis of pipecolic acid in Rhizoctonia leguminicola, a fungal parasite. This pathway leads to the formation of toxic octahydroindolizine alkaloids like slaframine and swainsonine, highlighting a significant role in fungal metabolism (Wickwire, Harris, Harris, & Broquist, 1990).

Chemical Synthesis

Octahydroindolizine-2-carboxylic acid hydrochloride is a key component in chemical syntheses. For instance, the interaction of 2-(N-arylformimidoyl)pyridines with active methylene compounds, followed by reduction, yields octahydroindolizine derivatives. These synthetic pathways are crucial for the production of various chemicals and pharmaceuticals (Sprake & Watson, 1976).

Enantiospecific Syntheses

The compound has been used in enantiospecific syntheses of complex molecules like indolizidines and piclavine A, demonstrating its importance in the field of stereoselective synthesis and organic chemistry (Jefford, Sienkiewicz, & Thornton, 1995).

Structural Analysis

Studies on octahydroindolizine derivatives, including their NMR assignments, provide insights into their molecular structure and conformation. These findings are significant for understanding their chemical properties and potential applications in various scientific fields (Sonnet, Netzel, & Mendoza, 1979).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with it are H302, H315, H319, and H335, which indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation, respectively .

properties

IUPAC Name

1,2,3,5,6,7,8,8a-octahydroindolizine-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2.ClH/c11-9(12)7-5-8-3-1-2-4-10(8)6-7;/h7-8H,1-6H2,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCJNSEDHOVDHDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2CC(CC2C1)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Octahydroindolizine-2-carboxylic acid hydrochloride

CAS RN

1354962-73-4
Record name octahydroindolizine-2-carboxylic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Octahydroindolizine-2-carboxylic acid hydrochloride
Reactant of Route 2
Octahydroindolizine-2-carboxylic acid hydrochloride
Reactant of Route 3
Octahydroindolizine-2-carboxylic acid hydrochloride
Reactant of Route 4
Reactant of Route 4
Octahydroindolizine-2-carboxylic acid hydrochloride
Reactant of Route 5
Octahydroindolizine-2-carboxylic acid hydrochloride
Reactant of Route 6
Octahydroindolizine-2-carboxylic acid hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.